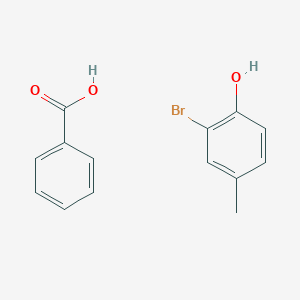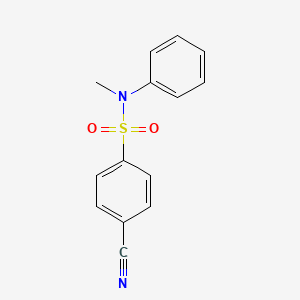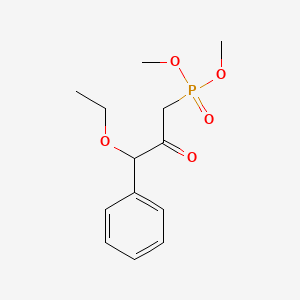![molecular formula C17H18ClNO2 B14486878 Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- CAS No. 64353-00-0](/img/structure/B14486878.png)
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-substituent consisting of a 2-(4-methylphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 5-chloro-2-methoxyaniline is then reacted with 2-(4-methylphenyl)ethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
- Studied for its potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Metoclopramide: Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-.
Glyburide: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Comparison:
Metoclopramide: Used as an antiemetic and gastroprokinetic agent. It has a similar benzamide core but different substituents, leading to distinct pharmacological properties.
Glyburide: Used as an antidiabetic agent. It shares the 5-chloro-2-methoxybenzamide structure but has different substituents, resulting in unique biological activities.
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- stands out due to its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
64353-00-0 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)9-10-19-17(20)15-11-14(18)7-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Clave InChI |
IKDZYODVOCIJKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
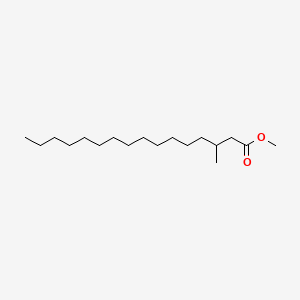
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
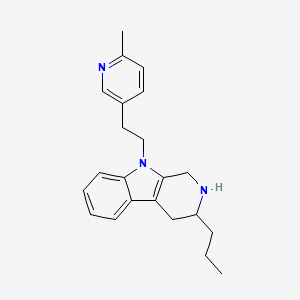
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
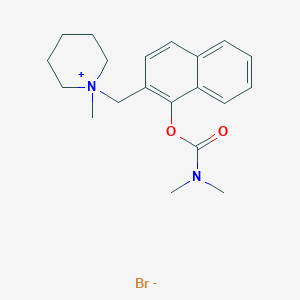
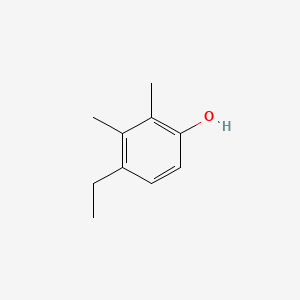


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
